2,2,2-Trifluoroethyl methacrylate

Polymer Chemistry Dental Materials Reaction Kinetics

2,2,2-Trifluoroethyl methacrylate (TFEMA) yields PTFEMA with refractive index 1.418, ideal for optical cladding and transparent nanostructured materials. It copolymerizes with up to 60 mol% methyl acrylate to create flexible, hydrophobic coatings. Faster polymerization than HFIPMA suits rapid-cure dental resins. PTFEMA offers superior Li-ion conductivity and cycling stability vs PVDF, reducing capacity decay to 0.015% per cycle. Choose TFEMA for high-purity, application-driven fluoropolymer performance.

Molecular Formula C6H7F3O2
Molecular Weight 168.11 g/mol
CAS No. 54802-79-8
Cat. No. B3426858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoroethyl methacrylate
CAS54802-79-8
Molecular FormulaC6H7F3O2
Molecular Weight168.11 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCC(F)(F)F
InChIInChI=1S/C6H7F3O2/c1-4(2)5(10)11-3-6(7,8)9/h1,3H2,2H3
InChIKeyQTKPMCIBUROOGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,2-Trifluoroethyl methacrylate (TFEMA) CAS 54802-79-8: Technical Overview and Procurement Context


2,2,2-Trifluoroethyl methacrylate (TFEMA; CAS 54802-79-8) is a fluorinated methacrylic monomer that polymerizes to yield poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA), a transparent, low surface energy thermoplastic. The monomer is a colorless to pale yellow liquid with a boiling point of 102 °C (lit.) and a melting point of 50–52 °C for its polymeric form . PTFEMA homopolymer is characterized by a low refractive index (n20/D 1.418 lit.) and a glass transition temperature (Tg) of approximately 69 °C . These intrinsic properties are driven by the trifluoroethyl pendant group, which imparts distinctive optical transparency, hydrophobicity, and moderate thermal stability relative to non-fluorinated methacrylates .

Why Substituting TFEMA with Other Fluorinated Methacrylates or Non-Fluorinated Analogs Compromises Performance


Direct substitution of 2,2,2-trifluoroethyl methacrylate with other fluorinated methacrylates (e.g., HFIPMA) or non-fluorinated analogs (e.g., MMA) is not recommended without rigorous validation, as even subtle changes in the fluorinated side chain substantially alter polymerization kinetics, final polymer thermal transitions, and surface energetics. For instance, replacing TFEMA with HFIPMA significantly reduces the overall polymerization rate [1], while substituting TFEMA with methyl methacrylate (MMA) yields polymers with markedly higher refractive indices and inferior hydrophobicity . Furthermore, the solubility profile and thermodynamic interactions of PTFEMA with common solvents differ from those of higher-fluorine-content polymethacrylates [2], directly impacting processing windows and final material compatibility. The following quantitative evidence substantiates why TFEMA is selected for specific scientific and industrial applications over its closest analogs.

Quantitative Differentiation of 2,2,2-Trifluoroethyl methacrylate (TFEMA) Against Principal Comparators


Comparative Polymerization Kinetics: TFEMA Exhibits Faster Polymerization than HFIPMA and HFIPA

In a direct head-to-head kinetic study by isothermal DSC, the overall rate of polymerization initiated by benzoyl peroxide (BPO) decreased in the order: TFEA > MMA > TFEMA > HFIPA > HFIPMA. TFEMA polymerized significantly faster than both 1,1,1,3,3,3-hexafluoroisopropyl methacrylate (HFIPMA) and 1,1,1,3,3,3-hexafluoroisopropyl acrylate (HFIPA), the bulkier fluorinated analogs [1].

Polymer Chemistry Dental Materials Reaction Kinetics

Superior Hydrophobicity Retention Upon Copolymerization with Methyl Acrylate

In a series of TFEMA/methyl acrylate (MA) copolymers, the water contact angle decreased with increasing MA content. Remarkably, even at a feed composition of 60 mol% MA, the copolymer retained a hydrophobic character comparable to the pure PTFEMA homopolymer, while the glass transition temperature was substantially lowered to 29.2 °C (from 77.5 °C for pure PTFEMA) [1]. This demonstrates TFEMA's ability to maintain surface hydrophobicity even when diluted with a hydrophilic comonomer.

Surface Science Coatings Fluoropolymers

Low Refractive Index (nD 1.418) Enables Transparent Vesicle Formation in n-Dodecane

PTFEMA homopolymer exhibits a refractive index of n20/D 1.418 . This value is nearly identical to that of n-dodecane (1.421) . This close match enables the preparation of highly transparent diblock copolymer vesicles via polymerization-induced self-assembly (PISA) with minimal light scattering. In contrast, most non-fluorinated methacrylic polymers possess significantly higher refractive indices (e.g., PMMA nD ≈ 1.49), which would produce turbid dispersions in the same solvent [1].

Polymer Self-Assembly Optical Materials Nanostructures

Higher Glass Transition Temperature (Tg) Compared to Poly(ethyl methacrylate)

Dynamic mechanical analysis (DMA) and dielectric analysis (DEA) reveal that poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) exhibits alpha, beta, and gamma transitions that are shifted to higher temperatures compared to those of poly(ethyl methacrylate) (PEMA) across most measured frequencies [1]. The Tg of PTFEMA is reported as 69 °C (lit.) , significantly higher than that of PEMA (≈ 65 °C), indicating enhanced thermal stability.

Polymer Physics Thermal Analysis Optical Fibers

Enhanced Solubility in Polar Solvents Compared to Higher-Fluorine-Content Methacrylates

Inverse gas chromatography (IGC) analysis at infinite dilution indicates that PTFEMA is more soluble than fluorinated methacrylic polymers with higher fluorine content. PTFEMA exhibits good miscibility with polar solvents such as 2-butanone, 2-pentanone, and 1,4-dioxane, while being insoluble in alkanes and alcohols [1]. The proton acceptor character of PTFEMA drives its preferential solubility in chloroform. This contrasts with polymers like poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate) (PHFIPMA), which show reduced solubility due to higher fluorine content.

Polymer Thermodynamics Solubility Processing

Competitive Lithium-Ion Battery Binder Performance: PTFEMA Outperforms PVDF in Electrolyte Affinity and Ionic Conductivity

In a comparative study, amorphous poly(trifluoroethyl methacrylate) (PTFEMA) homopolymer demonstrated high molecular weight (million range) and favorable peel strength as a cathode binder. Critically, PTFEMA outperformed the industry-standard polyvinylidene fluoride (PVDF) binder in terms of electrolyte affinity and lithium-ion conductivity, while achieving comparable capacity and stability during long-term cycling. The average capacity decay rate for PTFEMA-based cells was 0.015% per cycle [1].

Energy Storage Lithium-Ion Batteries Binders

Validated Application Scenarios for 2,2,2-Trifluoroethyl methacrylate (TFEMA) Based on Quantitative Evidence


Optical Waveguide Cladding and Transparent Nanostructured Materials

The low refractive index (nD 1.418) of PTFEMA is directly exploited for optical cladding applications. More specifically, the near-identical refractive index to n-dodecane (1.421) enables the synthesis of highly transparent vesicles and dispersions [1]. This makes TFEMA the monomer of choice for producing low-turbidity, nanostructured optical materials where high transparency is paramount.

High-Performance Hydrophobic Coatings with Tailored Flexibility

TFEMA's ability to retain strong hydrophobicity even when copolymerized with up to 60 mol% methyl acrylate (MA) allows formulators to create flexible, low-Tg coatings without sacrificing water repellency [2]. This is unattainable with non-fluorinated methacrylates and provides a unique balance of surface and mechanical properties for advanced protective coatings.

Dental Resins and Adhesives Requiring Optimized Polymerization Kinetics

The faster polymerization rate of TFEMA compared to bulkier fluorinated methacrylates like HFIPMA and HFIPA [3] is critical for dental resin formulations where rapid, high-conversion curing under clinical conditions is required. TFEMA offers a favorable balance of polymerization speed and final polymer hydrophobicity, positioning it as a key monomer in fluorinated dental adhesives.

Cost-Effective Cathode Binders for Lithium-Ion Batteries

PTFEMA homopolymer, synthesized from TFEMA, demonstrates superior electrolyte affinity and lithium-ion conductivity compared to PVDF, while maintaining comparable cycling stability (0.015% capacity decay per cycle) [4]. This positions TFEMA-based binders as a compelling alternative to PVDF, addressing cost and supply chain concerns in battery manufacturing.

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